co-Amilozide - 68529-45-3

co-Amilozide

Catalog Number: EVT-1537158
CAS Number: 68529-45-3
Molecular Formula: C13H16Cl2N10O5S2
Molecular Weight: 527.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Co-Amilozide is a pharmaceutical compound that combines two active ingredients: amiloride and hydrochlorothiazide. Amiloride is a potassium-sparing diuretic, while hydrochlorothiazide is a thiazide diuretic. This combination is primarily used in the treatment of hypertension (high blood pressure) and edema (fluid retention) associated with various medical conditions. The synergistic effect of these two components allows for effective management of blood pressure while minimizing potassium loss, a common side effect of many diuretics.

Source

Co-Amilozide is synthesized through the combination of its two active ingredients, amiloride and hydrochlorothiazide. Both compounds have been extensively studied and are widely used in clinical practice. The formulation of co-Amilozide aims to enhance therapeutic efficacy while reducing potential side effects associated with individual components.

Classification

Co-Amilozide falls under the classification of antihypertensive medications, specifically as a combination diuretic. It is categorized as a potassium-sparing diuretic due to the presence of amiloride, which helps retain potassium in the body, counteracting the potassium-depleting effects of hydrochlorothiazide.

Synthesis Analysis

Methods

The synthesis of co-Amilozide generally involves a straightforward chemical process where amiloride and hydrochlorothiazide are combined in specific ratios to form the final pharmaceutical product. Various methods may be employed, including:

  • Solvent-based synthesis: Utilizing organic solvents to dissolve both compounds before combining them.
  • Solid-state synthesis: Mixing powdered forms of both drugs under controlled conditions to achieve uniformity.

Technical Details

The synthesis process must ensure that both active ingredients maintain their stability and bioavailability. This can involve optimizing pH levels, temperature, and reaction time to achieve the desired formulation characteristics. Quality control measures are also essential to verify the purity and potency of the final product.

Molecular Structure Analysis

Structure

The molecular structure of co-Amilozide can be represented as follows:

  • Amiloride: C₁₃H₁₄ClN₅O
  • Hydrochlorothiazide: C₇H₈ClN₃O₄S

The combination results in a complex structure that retains functional groups from both components, allowing for their pharmacological actions to synergize effectively.

Data

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of co-Amilozide include:

  • Formation Reaction: The reaction between amiloride and hydrochlorothiazide typically does not involve significant chemical changes but rather physical mixing under controlled conditions.
  • Stability Reactions: Both components must remain stable throughout storage and use, necessitating studies on their compatibility and potential degradation pathways.

Technical Details

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the stability and purity of co-Amilozide during synthesis and storage. These methods help identify any degradation products that could affect efficacy or safety.

Mechanism of Action

Process

Co-Amilozide works through a dual mechanism:

  1. Amiloride Action: It inhibits sodium channels in the distal nephron, promoting sodium excretion while conserving potassium.
  2. Hydrochlorothiazide Action: It inhibits sodium reabsorption at the distal convoluted tubule, leading to increased excretion of sodium and water.

This combined action results in effective diuresis (increased urine production) and reduced blood pressure without significant potassium loss.

Data

Clinical studies indicate that this combination can effectively reduce systolic and diastolic blood pressure while maintaining serum potassium levels within normal ranges, making it a preferred choice for patients at risk of hypokalemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white or off-white crystalline powder.
  • Solubility: Soluble in water; solubility may vary based on pH and temperature conditions.

Chemical Properties

  • pH Stability: Co-Amilozide should maintain stability within a specific pH range (generally neutral).
  • Melting Point: The melting points will depend on the specific formulation but should be consistent with those of its individual components.

Relevant data regarding these properties are crucial for formulation development and quality control.

Applications

Scientific Uses

Co-Amilozide is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Edema Treatment: Utilized in cases where fluid retention is associated with heart failure or renal disorders.
  • Combination Therapy: Often prescribed alongside other antihypertensive agents to enhance therapeutic outcomes while minimizing side effects.
Introduction to Co-Amilozide: Pharmacological Foundations

Definition and Chemical Composition of Co-Amilozide

Chemical Definition:Co-amilozide is a non-proprietary combination medication classified under the British Approved Name (BAN) system. It contains precisely defined ratios of two active pharmaceutical ingredients (APIs):

  • Amiloride hydrochloride: A pyrazine-carbonyl-guanidine derivative, chemically designated as N-amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride dihydrate (C₆H₈ClN₇O·HCl·2H₂O) [1] [3].
  • Hydrochlorothiazide: A benzothiadiazine sulfonamide derivative, chemically designated as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (C₇H₈ClN₃O₄S₂) [3] [8].

Standardized Formulations:Globally marketed formulations adhere to fixed dose ratios:

  • Low-dose variant: 2.5 mg amiloride hydrochloride + 25 mg hydrochlorothiazide
  • High-dose variant: 5 mg amiloride hydrochloride + 50 mg hydrochlorothiazide [1] [3]

Table 1: Nephron-Specific Actions of Co-Amilozide Components

ComponentMolecular TargetSite of ActionPrimary Effect
Amiloride HClEpithelial Sodium Channels (ENaC)Collecting DuctBlocks Na⁺ reabsorption → Reduces K⁺ secretion
HydrochlorothiazideNa⁺-Cl⁻ Cotransporter (NCC)Distal Convoluted TubuleInhibits Na⁺/Cl⁻ reabsorption → Natriuresis

Mechanistic Synergy:Hydrochlorothiazide induces natriuresis by inhibiting the NCC transporter, promoting significant sodium and water excretion. However, this increases distal tubular sodium delivery to the collecting duct, potentially exacerbating potassium and hydrogen ion secretion via ENaC and ROMK channels. Amiloride counteracts this by directly blocking ENaC channels, thereby reducing potassium secretion and preserving acid-base balance [2] [6] [8]. This dual inhibition prevents thiazide-induced hypokalemia without compromising diuretic efficacy.

Historical Development of Potassium-Sparing Diuretic Combinations

Pre-Combination Era Limitations:Early diuretic therapies (1950s-1960s) relied heavily on thiazides and loop diuretics. While effective for hypertension and edema, these agents caused significant potassium depletion, leading to adverse outcomes including cardiac arrhythmias and metabolic alkalosis. Potassium supplements proved inadequate due to erratic absorption and gastrointestinal intolerance [6] [8].

Rational Combination Development:The 1960s witnessed targeted research into potassium-sparing agents to address this limitation:

  • 1964: Amiloride's synthesis as a pyrazine-guanidine derivative with specific ENaC blocking activity.
  • 1967: Triamterene (another ENaC blocker) and spironolactone (aldosterone antagonist) introduced as monotherapies.

Initial combination formulations emerged in the 1970s, with co-amilozide (originally branded as Moduretic and Moduret 25) receiving approval after rigorous clinical validation. Its development represented a paradigm shift from reactive potassium supplementation to proactive renal potassium conservation [1] [6].

Therapeutic Impact Validation:Key clinical studies cemented the role of fixed-dose combinations:

  • INSIGHT Substudy (2001): Demonstrated differential effects on vascular health when comparing co-amilozide to calcium channel blockers in hypertension management. Co-amilozide significantly reduced carotid intima-media thickness progression—a marker of atherosclerosis—highlighting benefits beyond diuresis [7].
  • Heart Failure Trials: Established that amiloride-thiazide combinations reduced hospitalization rates in congestive heart failure by maintaining potassium homeostasis without compromising fluid removal [8].

Table 2: Evolution of Potassium-Sparing Combination Therapies

DecadeDevelopment MilestoneClinical Rationale
1950sThiazide Diuretics IntroducedEffective natriuresis but caused hypokalemia
1960sAmiloride/Triamterene SynthesisTargeted ENaC blockade to conserve potassium
1970sFixed-Dose Co-amilozide (Moduretic®) LaunchedSimplified adherence; reduced hypokalemia risk
1980s-90sSpironolactone + Loop Diuretic CombinationsAdd-on therapy for refractory edema
2000sRecognition of vascular protective effectsBeyond diuresis: atherosclerosis modulation

Regulatory Approval Landscape and Global Nomenclature Variations

Approval Chronology:Co-amilozide received initial regulatory endorsement in the UK (1970s) under the BAN system. Subsequent approvals include:

  • USA: Marketed as Moduretic 5-50 (5 mg amiloride/50 mg hydrochlorothiazide)
  • Canada: Available as Novamilor and Moduretic [1] [3]
  • European Union: Approved under INN co-amilozide with country-specific brand names

Nomenclature Complexity:The drug exhibits significant naming variations globally:

  • British Approved Name (BAN): Co-amilozide
  • International Nonproprietary Name (INN): Amiloride/hydrochlorothiazide
  • US Adopted Name (USAN): Amiloride HCl and hydrochlorothiazide

Table 3: Global Brand Name Variations of Co-Amilozide Formulations

Formulation Ratio (Amiloride:HCTZ)United KingdomUnited StatesCanadaEuropean Union
2.5 mg + 25 mgModuret 25®Not availableModuretic®Amilamont® (Germany)
5 mg + 50 mgModuretic®Moduretic 5-50®Novamilor®Amiloride Comp® (Austria)

Regulatory Classifications:

  • FDA: Classified as a combination diuretic with specific monitoring requirements for renal function and electrolytes.
  • EMA: Listed under "diuretics and potassium-sparing agents" with contraindications for hyperkalemia-prone states [3] [6].
  • WHO Essential Medicines List: Not included, though both components are listed separately.

The fragmented naming landscape poses challenges for pharmacovigilance and prescription reconciliation. For instance, Moduretic in Canada contains 5 mg amiloride/50 mg hydrochlorothiazide, whereas UK Moduretic historically referenced the 5/50 ratio, with Moduret 25 designating the 2.5/25 formulation [1] [3]. This variability underscores the necessity for prescribers to specify exact dosages rather than relying on brand names alone.

Table 4: Standardized Compound Nomenclature in Co-Amilozide

Active Pharmaceutical IngredientChemical Abstracts Service (CAS) Registry NumberIUPAC Name
Amiloride Hydrochloride2016-88-8 (dihydrate)3,5-Diamino-N-carbamimidoyl-6-chloropyrazine-2-carboxamide hydrochloride
Hydrochlorothiazide58-93-56-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide

Properties

CAS Number

68529-45-3

Product Name

co-Amilozide

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide

Molecular Formula

C13H16Cl2N10O5S2

Molecular Weight

527.4 g/mol

InChI

InChI=1S/C7H8ClN3O4S2.C6H8ClN7O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15)

InChI Key

GRASNTSYMCINOF-UHFFFAOYSA-N

SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Synonyms

amiloride - hydrochlorothiazide
amiloride hydrochloride, hydrochlorothiazide 1:10
amiloride, hydrochlorothiazide drug combination
co-amilozide
co-amilozide hydrochloride
Moduretic

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.